3''-Deamino-3''-oxonicotianaminium(1-)
Description
It is synthesized from nicotianamine via the action of nicotianamine aminotransferase (EC 2.6.1.80), which replaces the 3''-amino group with an oxo group . This compound is subsequently reduced by 3''-deamino-3''-oxonicotianamine reductase (EC 1.1.1.285) to form deoxymugineic acid, a precursor to mugineic acid . Additionally, it is implicated in secondary metabolite biosynthesis, including alkaloids like nicotine, highlighting its functional versatility .
Properties
Molecular Formula |
C12H17N2O7- |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
(2S)-1-[(3S)-3-carboxylato-3-[(3-carboxylato-3-oxopropyl)azaniumyl]propyl]azetidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H18N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-8,13H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/p-1/t7-,8-/m0/s1 |
InChI Key |
PSBHIGYNXQIUQY-YUMQZZPRSA-M |
Isomeric SMILES |
C1C[NH+]([C@@H]1C(=O)[O-])CC[C@@H](C(=O)[O-])[NH2+]CCC(=O)C(=O)[O-] |
Canonical SMILES |
C1C[NH+](C1C(=O)[O-])CCC(C(=O)[O-])[NH2+]CCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, enzymatic, and functional differences between 3''-deamino-3''-oxonicotianaminium(1−) and related compounds in its metabolic pathway:
Key Findings:
Structural Differentiation: The 3''-oxo group in 3''-deamino-3''-oxonicotianaminium(1−) distinguishes it from nicotianamine (3''-amino) and deoxymugineic acid (3''-hydroxy). This structural shift is enzymatically mediated by aminotransferases and reductases . Mugineic acid’s additional 2′-hydroxyl group enhances its iron-binding efficiency compared to deoxymugineic acid .
Functional Divergence: While nicotianamine primarily facilitates intracellular metal transport, 3''-deamino-3''-oxonicotianaminium(1−) serves as a transitional metabolite linking primary iron metabolism (phytosiderophores) and secondary alkaloid biosynthesis . Deoxymugineic acid and mugineic acid are extracellular siderophores, whereas 3''-deamino-3''-oxonicotianaminium(1−) remains intracellular, acting as a reductase substrate .
Enzymatic Specificity: EC 1.1.1.285 reductase exclusively targets 3''-deamino-3''-oxonicotianaminium(1−), reducing its 3''-oxo group using NAD(P)H . This specificity ensures pathway fidelity and avoids cross-reactivity with structurally similar compounds like nicotianamine.
Biological Implications: In Nigella sativa, microRNA nsa-miR399i regulates 3''-deamino-3''-oxonicotianaminium(1−) levels, suggesting post-transcriptional control over iron metabolism and secondary metabolite production . Disruption of this compound’s biosynthesis impairs mugineic acid production, leading to iron deficiency in plants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
